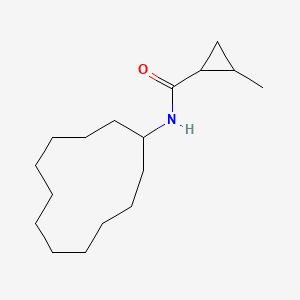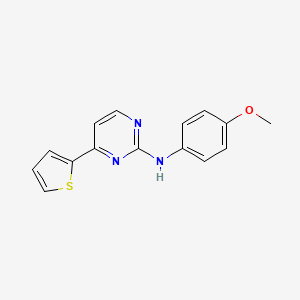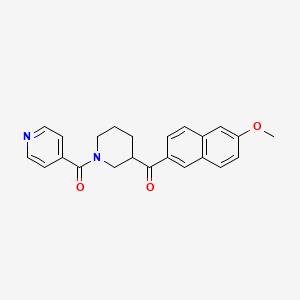![molecular formula C21H24FN3O3 B6057201 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057201.png)
2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield 2,5-disubstituted oxazoles, while reduction of the carbonyl group can yield the corresponding alcohol .
科学的研究の応用
2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and spirocyclic structure allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The fluorophenyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
Uniqueness
What sets 2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials or pharmaceuticals.
特性
IUPAC Name |
2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-2-17-18(23-14-28-17)19(26)25-11-9-21(13-25)8-3-10-24(20(21)27)12-15-4-6-16(22)7-5-15/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOKOYNXWRXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B6057124.png)


![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-3-N,4-N-bis[1-(1-methylpyrazol-3-yl)ethyl]pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)

![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6057164.png)

![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6057175.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6057187.png)
![4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B6057188.png)
![2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)
